molecular formula C16H15N3OS B2892593 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide CAS No. 2034588-54-8

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B2892593
CAS No.: 2034588-54-8
M. Wt: 297.38
InChI Key: BEEZSNVLPUMXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide is a pyrazolo[1,5-a]pyridine derivative featuring a fused benzothiophene-carboxamide moiety. Pyrazolo[1,5-a]pyridine scaffolds are recognized for their pharmacological versatility, with applications in antiviral, anticancer, and protease inhibitor therapies .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEZSNVLPUMXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Methods Using Ethyl Propiolate

A patent by WO2010017046A1 outlines a cyclization strategy starting with O-mesitylenesulfonylhydroxylamine (1) and pyridine derivatives to form N-imino-pyridinium mesitylenesulphonate intermediates (2). Subsequent [3+2] cyclization with ethyl propiolate yields the pyrazolo[1,5-a]pyridine core (3). Functionalization at the 6-position via Suzuki coupling introduces aryl or heteroaromatic groups (4), while the 5-position is modified through sequential saponification, acid chloride formation, and amidation.

Key Reaction Conditions

  • Cyclization : Ethyl propiolate, reflux, 6–12 hours.
  • Suzuki Coupling : Pd catalysts, boronic acids/esters, 80–100°C.

Cross-Dehydrogenative Coupling (CDC) Approach

Behbehani and Ibrahim (2019) developed a CDC method using N-amino-2-iminopyridines and β-dicarbonyl compounds under oxygen and acetic acid. For example, reacting N-amino-2-iminopyridine (1a) with ethyl acetoacetate (2a) in ethanol at 130°C under O₂ yields pyrazolo[1,5-a]pyridine derivatives (4a) in 94% yield. This method avoids pre-functionalized starting materials and leverages green oxidants.

Optimization Table: CDC Reaction Conditions

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94

Source: Adapted from Behbehani et al. (2019)

Preparation of 1-Benzothiophene-2-Carboxylic Acid

1-Benzothiophene-2-carboxylic acid is synthesized via cyclization of ortho-substituted thiophene precursors. While specific details are absent in the provided sources, analogous methods involve:

  • Friedel-Crafts Acylation : Thiophene derivatives react with acyl chlorides in the presence of Lewis acids.
  • Oxidation of Methyl Groups : 2-Methylbenzothiophene is oxidized to the carboxylic acid using KMnO₄ or CrO₃.

Amide Bond Formation Strategies

The final step involves coupling 1-benzothiophene-2-carboxylic acid with pyrazolo[1,5-a]pyridin-5-amine. Two primary methods are employed:

Acid Chloride Synthesis and Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with the amine in the presence of a base (e.g., triethylamine) yields the target amide. For instance, WO2010017046A1 describes saponification of ester 4 to acid 5, followed by conversion to acid chloride 6 and coupling with amines to form amides (13).

Typical Conditions

  • Acid Chloride Formation : SOCl₂, reflux, 2–4 hours.
  • Amidation : Amine, base (e.g., Et₃N), dichloromethane, 0°C to room temperature.

Alternative Coupling Reagents

Carbodiimide-based reagents (e.g., EDC, HOBt) enable direct coupling of the acid and amine without isolating the acid chloride. However, this method is less frequently reported in the provided sources.

Optimization of Reaction Conditions

Cyclization Efficiency

The choice of catalyst and solvent significantly impacts cyclization yields. WO2010017046A1 reports superior results with Pd catalysts in dioxane/water mixtures, while Behbehani’s CDC method achieves near-quantitative yields under oxygen.

Amidation Yield Enhancement

Excess base (e.g., triethylamine) and anhydrous conditions minimize hydrolysis of the acid chloride. WO2010017046A1 notes yields exceeding 80% for analogous amide formations.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide and analogous derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight Biological Activity (IC₅₀ or Key Application) Key References
This compound Pyrazolo[1,5-a]pyridine 1-Benzothiophene-2-carboxamide at position 5 ~350–400* Not explicitly reported N/A
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl (carboxamide), 4-methylphenyl (position 5), CF₃ (position 7) 434.84 Not tested; structural analog for kinase/cathepsin targets
N-Butylcarboxamide 5a Pyrazolo[1,5-a]pyrimidine N-Butylcarboxamide, Boc-protected aminoethyl side chain ~450–500* Cathepsin K inhibition (IC₅₀ ~25 µM)
N-(2-Picolyl)carboxamide 5c Pyrazolo[1,5-a]pyrimidine N-(2-Picolyl)carboxamide, Boc-protected aminoethyl side chain ~450–500* Cathepsin B inhibition (IC₅₀ ~45 µM)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran 403.38 Antimicrobial screening (specific data not provided)
N-(4-Cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-Cyanophenyl (carboxamide), 3,4-dichlorophenyl (position 5), CF₃ (position 7) 476.24 Not tested; potential protease/kinase applications

*Estimated based on structural similarity.

Key Observations:

Core Heterocycle Differences :

  • The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine derivatives and thiazolo[3,2-a]pyrimidines , which may alter π-π stacking interactions and hydrogen-bonding capacity with biological targets.

Substituent Effects: Benzothiophene vs. Trifluoromethyl (CF₃) Groups: CF₃-substituted analogs (e.g., ) exhibit improved membrane permeability and resistance to oxidative metabolism, a feature absent in the target compound. Carboxamide Variations: N-alkyl/aryl carboxamides (e.g., butyl, picolyl ) demonstrate tunable interactions with protease active sites, while the benzothiophene-carboxamide may favor hydrophobic binding pockets.

Biological Activity Trends: Cathepsin inhibition efficacy in pyrazolo[1,5-a]pyrimidines correlates with carboxamide substituents; bulky groups (e.g., picolyl) may hinder binding to cathepsin K but enhance selectivity for cathepsin B . Antimicrobial activity in thiazolo[3,2-a]pyrimidines suggests that fused heterocyclic systems with electron-withdrawing groups (e.g., cyano) could broaden therapeutic applications.

Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation (e.g., using malononitrile or thiouracil precursors ), whereas the target compound’s benzothiophene incorporation may require specialized coupling reagents or catalysts.

Q & A

How can the synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Core Cyclization : Utilize precursors like 5-amino-pyrazole derivatives (analogous to methods in pyrazolo[1,5-a]pyrimidine synthesis ). Cyclization under acidic/basic conditions with catalysts (e.g., Lewis acids) can enhance ring closure efficiency.
  • Substitution Reactions : Introduce the benzothiophene carboxamide group via amide coupling (e.g., HATU or EDC/NHS-mediated reactions). Control stoichiometry to minimize side products .
  • Purification : Employ gradient chromatography or recrystallization in solvents like ethanol/water to isolate high-purity fractions. Monitor progress via TLC or HPLC .
  • Reactor Design : Consider continuous flow reactors for scalable synthesis, as demonstrated in tetrazolo[1,5-a]pyrimidine derivatives, to improve heat/mass transfer .

What advanced spectroscopic and computational techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of the pyrazolo-pyridine ring and benzothiophene substitution. 2D techniques (COSY, HSQC) clarify proton-proton and carbon-proton correlations .
  • X-ray Crystallography : Resolve spatial configuration of the fused pyrazolo-pyridine core and benzothiophene orientation. Compare with analogs like pyrazolo[1,5-a]pyrimidine derivatives to validate bond angles .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions (e.g., DFT-based simulations) .

How can researchers systematically investigate the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) with IC50_{50} determination. Compare with structurally similar tetrazolo[1,5-a]pyrimidines, which show activity via heterocyclic core interactions .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzothiophene vs. phenyl groups) and evaluate changes in potency. For example, electron-withdrawing groups on the benzothiophene may enhance target binding .
  • Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., ATP-binding sites) using software like AutoDock. Validate predictions with mutagenesis studies .

How should conflicting data on biological activity across different assay systems be reconciled?

Methodological Answer:

  • Assay Validation : Ensure consistency in assay conditions (pH, temperature, cofactors). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .
  • Meta-Analysis : Compare data across analogs (e.g., pyrazolo[1,5-a]pyrimidines vs. pyrazolo-pyridines) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of substituent effects .
  • Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with computational predictions of binding energetics .

What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and intermediates in cyclization steps. Identify energetically favorable pathways for pyrazolo-pyridine formation .
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts. For example, ML-guided optimization reduced trial-and-error in tetrazolo[1,5-a]pyrimidine synthesis .
  • Reaction Network Analysis : Map competing pathways (e.g., dimerization vs. cyclization) using software like ChemAxon. Adjust conditions (e.g., temperature) to suppress undesired routes .

How do substituent variations on the pyrazolo-pyridine core influence physicochemical and pharmacological properties?

Methodological Answer:

  • Electron Effects : Electron-donating groups (e.g., methoxy) on the pyridine ring increase solubility but may reduce metabolic stability. Compare with 3-bromophenyl-substituted analogs, where halogenation enhances lipophilicity .
  • Steric Considerations : Bulky substituents (e.g., benzyl groups) on the pyrazole ring may hinder target binding. Use molecular docking to assess steric clashes in active sites .
  • Bioisosteric Replacements : Replace benzothiophene with thiophene or benzofuran to modulate bioavailability. Monitor changes in logP and permeability via Caco-2 assays .

What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

  • Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring. Identify labile sites (e.g., amide bonds) via fragmentation analysis .
  • Prodrug Design : Mask reactive groups (e.g., convert carboxamide to ester prodrugs) to enhance stability. Validate hydrolysis rates in simulated gastric fluid .
  • Formulation Optimization : Use cyclodextrin encapsulation or lipid nanoparticles to protect against enzymatic degradation, as shown for similar heterocyclic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.